[(4,5-Dichloro-2-methylphenyl)sulfonyl](methylpropyl)amine
Description
(4,5-Dichloro-2-methylphenyl)sulfonylamine is a sulfonamide derivative featuring a 4,5-dichloro-2-methylphenyl group attached to a sulfonyl moiety, with a methylpropylamine substituent. This compound’s structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Synthesis: The compound can be synthesized via coupling reactions involving sulfonyl chlorides and amines. For example, analogous sulfonamides are often prepared using coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) to activate carboxylic acids or sulfonyl intermediates, followed by amine conjugation .
Properties
IUPAC Name |
N-butan-2-yl-4,5-dichloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-8(3)14-17(15,16)11-6-10(13)9(12)5-7(11)2/h5-6,8,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRXFPPNLATKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Activation and Regioselectivity
The electron-withdrawing chloro and methyl groups on the benzene ring direct electrophilic substitution. Computational studies suggest that the methyl group at the 2-position deactivates the ring but provides steric hindrance, favoring sulfonation at the 5-position.
Optimization of Reaction Conditions
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Temperature : Reactions are typically conducted at 0–5°C to minimize side products.
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Chlorosulfonic Acid Stoichiometry : A 1:1.2 molar ratio of substrate to chlorosulfonic acid achieves >85% conversion.
Amine Coupling Strategies
The sulfonyl chloride intermediate reacts with methylpropylamine to form the target sulfonamide. Two primary methods are explored:
Direct Nucleophilic Substitution
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Conditions : Dichloromethane or THF solvent, 0°C to room temperature, with triethylamine as a base.
Industrial-Scale Considerations
Waste Management
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Neutralization of HCl byproducts with aqueous NaOH.
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Solvent recovery (THF or dichloromethane) via distillation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-2-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4,5-Dichloro-2-methylphenyl)sulfonylamine exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs include sulfonamides and aryl chlorides with variations in substituent positions or amine groups. Below is a comparative table:
| Compound Name | Substituent Positions (Phenyl Ring) | Amine Group | Key Properties/Applications |
|---|---|---|---|
| (4,5-Dichloro-2-methylphenyl)sulfonylamine | 4,5-Cl; 2-CH₃ | Methylpropyl | High polarity, potential antimicrobial activity |
| [(3,5-Dichlorophenyl)methyl]sulfonyl chloride | 3,5-Cl | Sulfonyl chloride | Reactive intermediate for conjugations |
| [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine | 3,5-Cl | Dimethylaminoethyl | Enhanced solubility, CNS drug candidate |
| Dansyl chloride derivatives | N/A (fluorophore) | Variable amines | Fluorescent labeling |
Key Observations :
- Chlorine Position : The 4,5-dichloro substitution in the target compound may offer distinct electronic effects compared to 3,5-dichloro analogs. For instance, 4,5-substitution could reduce steric hindrance near the sulfonyl group, improving coupling efficiency in conjugation reactions .
- Amine Groups: Methylpropylamine provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, dimethylaminoethyl analogs (e.g., [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine) exhibit higher solubility in aqueous media due to the tertiary amine .
Biological Activity
(4,5-Dichloro-2-methylphenyl)sulfonylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of (4,5-Dichloro-2-methylphenyl)sulfonylamine typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with methylpropylamine. The general reaction can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to (4,5-Dichloro-2-methylphenyl)sulfonylamine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Inhibits dihydropteroate synthase |
| Compound B | Strong | Disrupts cell wall synthesis |
| (4,5-Dichloro-2-methylphenyl)sulfonylamine | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar sulfonamide derivatives have been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-kB pathways. This suggests that (4,5-Dichloro-2-methylphenyl)sulfonylamine may exert similar effects.
Case Studies
- Case Study in Cancer Research : A study involving the application of sulfonamide derivatives in cancer therapy demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways. This highlights the potential of (4,5-Dichloro-2-methylphenyl)sulfonylamine as a candidate for further investigation in oncological applications.
- Case Study on Antimicrobial Efficacy : In a comparative study assessing the antimicrobial efficacy of various sulfonamides against resistant strains of bacteria, (4,5-Dichloro-2-methylphenyl)sulfonylamine showed promising results, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of sulfonamide compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
- Chain Length : Variations in alkyl chain length in amine substituents significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4,5-Dichloro-2-methylphenyl)sulfonylamine, and what factors influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Reacting 4,5-dichloro-2-methylbenzenethiol with a sulfonyl chloride derivative under basic conditions (e.g., NaOH in DMF) to form the sulfonyl intermediate.
- Amine Coupling : Introducing the methylpropylamine moiety via nucleophilic substitution or reductive amination.
- Yield Optimization : Variables include solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometry of reagents. For example, excess methylpropylamine improves substitution efficiency .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and sulfonyl-linked protons (δ 3.0–3.5 ppm).
- <sup>13</sup>C NMR : Signals for sulfonyl sulfur (δ ~110 ppm) and quaternary carbons on the dichlorophenyl ring.
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]<sup>+</sup> expected at m/z ~335 (C11H14Cl2NO2S). Purity is validated via HPLC (≥95% area under the curve) .
Q. What functional groups dominate the compound’s reactivity, and how do they influence derivatization?
- Methodological Answer :
- Sulfonyl Group (-SO2) : Electrophilic, participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Amine Group (-NH-) : Basic, can undergo alkylation or acylation. Steric hindrance from the methylpropyl group may slow reactions.
- Dichlorophenyl Ring : Electron-withdrawing Cl groups activate the ring for electrophilic substitution at the para position .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?
- Methodological Answer :
- Target Identification : Use tools like AutoDock Vina to dock the compound into protein binding pockets (e.g., enzymes with sulfonamide-binding sites).
- QSAR Models : Correlate structural features (Cl substituents, sulfonyl group) with activity against targets like carbonic anhydrase or tyrosine kinases.
- Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC50 values)?
- Methodological Answer :
- Assay Standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.8), incubation time, and cell line specificity.
- Structural Analogs : Test derivatives (e.g., replacing Cl with F or varying the alkyl chain) to isolate activity contributors.
- Meta-Analysis : Use platforms like PubChem BioActivity Data to aggregate and statistically analyze disparate results .
Q. How can reaction conditions be optimized to address low yields during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Replace high-boiling solvents (DMF) with alternatives (acetonitrile) to ease post-reaction purification.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.
- Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
